2-(4-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 2-(4-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16380245
InChI: InChI=1S/C21H22N2O5S2/c1-27-16-7-3-14(4-8-16)11-20(24)22-21-23(15-5-9-17(28-2)10-6-15)18-12-30(25,26)13-19(18)29-21/h3-10,18-19H,11-13H2,1-2H3
SMILES:
Molecular Formula: C21H22N2O5S2
Molecular Weight: 446.5 g/mol

2-(4-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC16380245

Molecular Formula: C21H22N2O5S2

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C21H22N2O5S2
Molecular Weight 446.5 g/mol
IUPAC Name 2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide
Standard InChI InChI=1S/C21H22N2O5S2/c1-27-16-7-3-14(4-8-16)11-20(24)22-21-23(15-5-9-17(28-2)10-6-15)18-12-30(25,26)13-19(18)29-21/h3-10,18-19H,11-13H2,1-2H3
Standard InChI Key UXQYHGFROMJCGB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)OC

Introduction

The compound 2-(4-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]acetamide belongs to a class of heterocyclic organic compounds containing thiazole and thiophene rings. Such compounds are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This article provides a comprehensive overview of the compound's synthesis, structural characteristics, and potential applications.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions incorporating thiazole and thiophene derivatives. The key steps include:

  • Formation of the Thiazole Core: The thiazole ring is synthesized via the reaction of a thiourea derivative with an appropriate α-haloketone.

  • Introduction of the Methoxyphenyl Groups: Methoxy-substituted phenyl groups are attached through nucleophilic substitution or condensation reactions.

  • Final Assembly: The compound is finalized by reacting intermediate products under controlled conditions to yield the desired acetamide derivative.

The reaction conditions often involve solvents like acetone or ethanol and catalysts such as potassium carbonate to facilitate the process.

Structural Characteristics

The molecular structure of this compound features several notable elements:

  • Methoxyphenyl Groups: These groups contribute to the compound's lipophilicity and electron-donating properties.

  • Thiazole-Thiophene Core: This heterocyclic framework is crucial for its potential bioactivity.

  • Acetamide Linkage: The acetamide group provides hydrogen-bonding capabilities, influencing solubility and molecular interactions.

Table 1: Key Structural Data

ParameterDescription
Molecular FormulaC20H18N2O5S
Molecular Weight398.43 g/mol
Functional GroupsMethoxy (-OCH₃), Acetamide (-CONH₂)
Heterocyclic ComponentsThiazole, Thiophene

Spectroscopic Analysis

The compound's structure is confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks include:

      • 1680cm1\sim 1680 \, \text{cm}^{-1}: Carbonyl stretching (C=O).

      • 1240cm1\sim 1240 \, \text{cm}^{-1}: C-O-C stretching.

    • These peaks confirm the presence of acetamide and methoxy functionalities.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H1H-NMR: Signals corresponding to aromatic protons and methoxy groups are observed.

    • 13C^{13}C13C-NMR: Chemical shifts confirm the carbon environments in aromatic rings and carbonyl groups.

  • Mass Spectrometry (MS):

    • The molecular ion peak at m/z=398m/z = 398 confirms the molecular weight.

Crystallographic Features

Single-crystal X-ray diffraction reveals:

  • A planar configuration around the thiazole-thiophene core.

  • Intramolecular hydrogen bonding involving the acetamide group.

  • Packing stabilized by π-π stacking interactions between aromatic rings.

These features contribute to its stability and potential biological activity.

Biological Implications

Compounds with similar structures have shown promising activities in various studies:

  • Anti-inflammatory Properties:

    • Docking studies suggest interactions with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Activity:

    • The thiazole-thiophene core is known for disrupting microbial cell membranes or inhibiting enzyme function.

  • Enzyme Inhibition:

    • Potential as an inhibitor for kinases or proteases due to its unique electronic structure.

Further experimental validation (e.g., in vitro assays) is necessary to confirm these activities for this specific compound.

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